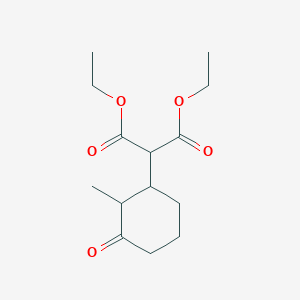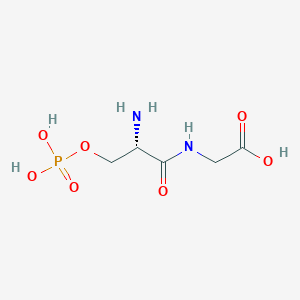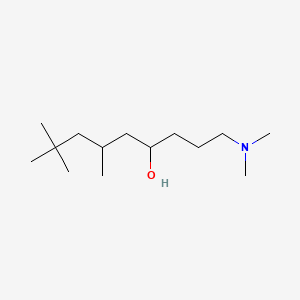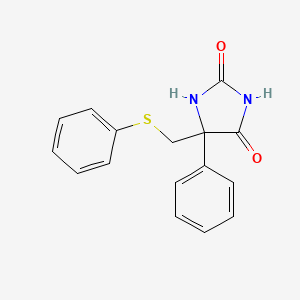
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with phenyl and phenylsulfanylmethyl substituents. It is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate under controlled conditions to form the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
作用機序
The mechanism of action of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to bind to specific sites on the enzymes, blocking their activity and disrupting cellular processes.
類似化合物との比較
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the phenylsulfanylmethyl group but shares the core imidazolidine-2,4-dione structure.
5,5-Diphenylimidazolidine-2,4-dione: Contains two phenyl groups instead of one phenyl and one phenylsulfanylmethyl group.
Uniqueness
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanylmethyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
5419-09-0 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
5-phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-14-16(18-15(20)17-14,12-7-3-1-4-8-12)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,19,20) |
InChIキー |
OFJXZUQRAUEDTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
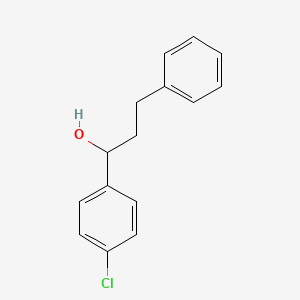

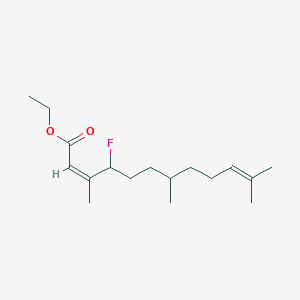

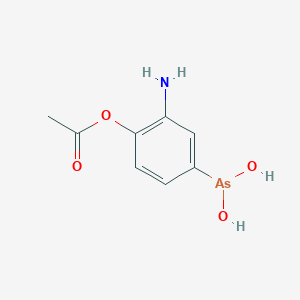

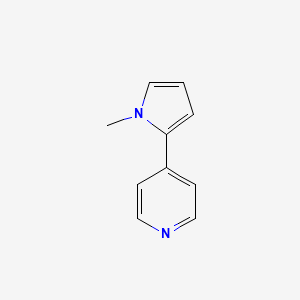
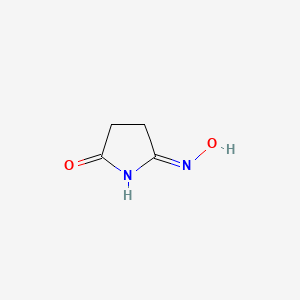

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
